

What is the function of Coprogen in fungi?

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Coprogen	
Cat. No.:	B1513091	Get Quote

An In-depth Technical Guide on the Function of **Coprogen** in Fungi

Introduction

Iron is an essential micronutrient for nearly all living organisms, including fungi, where it serves as a critical cofactor in a myriad of physiological processes such as respiration and DNA synthesis.[1] However, in aerobic environments, iron predominantly exists in the insoluble ferric (Fe³⁺) state, rendering it biologically unavailable. To overcome this limitation, many fungi have evolved a sophisticated high-affinity iron acquisition system centered on the production and secretion of siderophores.[2]

Coprogen is a prominent member of the hydroxamate class of siderophores, which are low-molecular-weight compounds with an exceptionally high affinity for ferric ions.[1][3] Produced by various fungal species, including those from the genera Penicillium and Aspergillus, **coprogen** acts as an extracellular iron scavenger.[1][4][5] The fungus secretes the iron-free form of the molecule (desferri**coprogen**), which chelates environmental Fe³⁺, forming a soluble ferric-**coprogen** complex. This complex is then recognized and internalized by specific transporters on the fungal cell surface, delivering the essential iron into the cell.[6] This guide provides a comprehensive overview of the function, biosynthesis, and regulation of **coprogen** in fungi.

Molecular Structure and Iron Chelation

Coprogen is structurally classified as a linear trihydroxamate-type siderophore.[6] Its iron-chelating capability is conferred by three hydroxamate groups (-N(OH)-C=O), which act as bidentate ligands. These groups coordinate a single ferric ion in a stable, 1:1 hexadentate



octahedral complex.[6][7][8] The core structure is composed of three N⁵-anhydromevalonyl-N⁵-hydroxy-L-ornithine (AMHO) units.[6][9] This stable complex solubilizes the ferric ion, making it available for cellular uptake.

Coprogen Biosynthesis Pathway

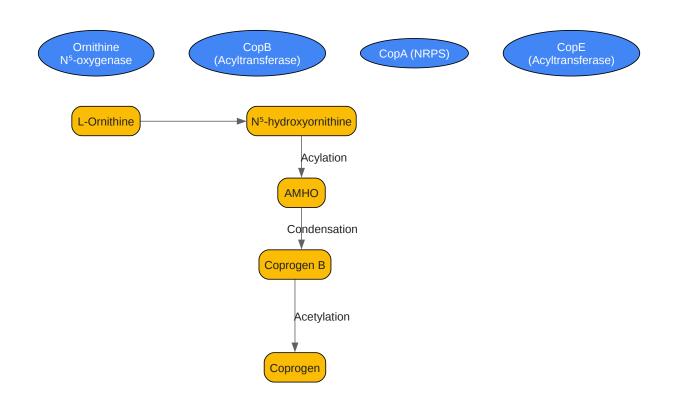
The biosynthesis of **coprogen** is a multi-step enzymatic process that originates from the amino acid L-ornithine.[6][8] The pathway is dependent on non-ribosomal peptide synthetase (NRPS) machinery and is encoded by a dedicated Biosynthetic Gene Cluster (BGC).[1][6]

Key steps in the pathway include:

- Hydroxylation of L-ornithine: The initial step involves the hydroxylation of the N⁵ amino group of L-ornithine to form N⁵-hydroxy-L-ornithine. This reaction is catalyzed by an L-ornithine N⁵-oxygenase, an enzyme encoded by genes such as sidA in Aspergillus fumigatus and mrsidA in Metarhizium robertsii.[9][10]
- Acylation: N⁵-hydroxyornithine is then acylated with anhydromevalonyl-CoA by an acyl-CoA N-acyltransferase (e.g., CopB in P. roqueforti) to form N⁵-anhydromevalonyl-N⁵hydroxyornithine (AMHO).[1]
- NRPS-mediated Condensation: A non-ribosomal peptide synthetase (NRPS), such as CopA in P. roqueforti, catalyzes the condensation of AMHO precursor units to form the intermediate siderophore, coprogen B.[1]
- Final Acetylation: In the final step, **coprogen** B is acetylated by a second acyl-CoA N-acyltransferase (e.g., CopE in P. roqueforti) to yield the mature **coprogen** siderophore.[1]

Dimerumic acid, another hydroxamate siderophore, is also an important intermediate in this pathway and possesses siderophore activity itself.[1][3]





Click to download full resolution via product page

Coprogen Biosynthesis Pathway

Mechanism of Iron Uptake and Regulation Iron Acquisition

The acquisition of iron via **coprogen** is a shuttle mechanism:[6]

 Secretion: Under iron-deficient conditions, the fungus synthesizes and secretes desferricoprogen into the extracellular environment.



- Chelation: Desferricoprogen binds with high affinity to any available environmental Fe³⁺, forming the stable, soluble ferric-coprogen complex.
- Uptake: The ferric-**coprogen** complex is recognized by specific high-affinity transporters on the fungal cell membrane, which belong to the Siderophore-Iron Transporter (SIT) family, a subgroup of the Major Facilitator Superfamily (MFS) of transporters.[1][11]
- Intracellular Release: Once inside the cell, iron is released from the **coprogen** molecule. This can occur through reduction of Fe³⁺ to Fe²⁺ or via ligand exchange, where the iron is transferred to an intracellular siderophore like ferricrocin for storage.[2]

Mechanism of Coprogen-Mediated Iron Uptake

Transcriptional Regulation

The biosynthesis of **coprogen** is tightly regulated at the transcriptional level to maintain iron homeostasis and prevent toxicity from iron overload.[1] This regulation is primarily controlled by a negative feedback loop involving two key transcription factors:

- SreA: A GATA-like transcription factor that acts as a repressor under iron-replete conditions.
 When intracellular iron levels are high, SreA binds to the promoter regions of genes within the coprogen BGC and other iron uptake-related genes, repressing their transcription.[1][5]
- HapX: A bZIP-type transcription factor that functions as an activator under iron-deficient conditions. When iron is scarce, HapX promotes the expression of genes required for coprogen biosynthesis and iron acquisition.[1][5]

Quantitative Data

Quantitative analysis of **coprogen** function often involves assessing its impact on fungal growth under iron limitation and its biochemical properties related to iron binding.



Parameter	Fungal Strain <i>l</i> Condition	Value / Observation	Reference
Growth in Iron-Limited Media	Penicillium roqueforti (Wild-Type)	Colony Diameter: 1.96 - 2.16 cm (after 7 days)	[1]
P. roqueforti (ΔcopA mutant)	Colony Diameter: 1.76 cm (significant reduction)	[1]	
P. roqueforti (ΔcopB mutant)	Colony Diameter: 1.67 cm (significant reduction)	[1]	
Iron Binding Kinetics	Coprogen B (CPGB) vs. Deferoxamine (DFO)	CPGB shows a more gradual but ultimately greater iron-binding capacity over a 120-minute period compared to the immediate binding of DFO.	[12]
Transporter Protein Stabilization	FhuE Transporter + Fe-Coprogen	Fe-coprogen binding increases the thermal melting temperature of the FhuE protein from 69.8°C to 72.5°C, indicating a stabilizing interaction.	[13]

Experimental Protocols

A combination of microbiological, biochemical, and genetic techniques is employed to study **coprogen**.



Protocol: Detection of Siderophore Production (CAS Agar Assay)

The Chrome Azurol S (CAS) assay is a universal colorimetric test for detecting siderophores. Siderophores chelate iron from the blue-colored Fe³⁺-CAS-HDTMA complex, causing a visible color change to orange or yellow.[14][15]

Materials:

- Chrome Azurol S (CAS)
- Hexadecyltrimethylammonium bromide (HDTMA)
- PIPES buffer
- FeCl₃·6H₂O
- Nutrient agar medium appropriate for the fungus (e.g., Potato Dextrose Agar)

Procedure:

- Prepare CAS Indicator Solution:
 - Dissolve 60.5 mg of CAS in 50 mL of deionized water.
 - In a separate beaker, dissolve 72.9 mg of HDTMA in 40 mL of deionized water.
 - Prepare a 1 mM FeCl₃ solution (in 10 mM HCl).
 - Slowly mix the CAS solution with the HDTMA solution. While stirring vigorously, add 10 mL of the 1 mM FeCl₃ solution. The resulting solution should be deep blue. Autoclave to sterilize.
- Prepare Assay Plates:
 - Prepare the desired fungal growth medium (e.g., 900 mL of PDA). Autoclave and cool to approximately 50°C.



- Aseptically mix 100 mL of the sterile CAS indicator solution with the 900 mL of molten agar.
- Pour the mixture into sterile petri dishes and allow them to solidify.
- Inoculation and Incubation:
 - Place a small mycelial plug of the test fungus onto the center of the CAS agar plate.
 - Incubate the plates at the optimal growth temperature for the fungus (e.g., 28-30°C) for 5-7 days.[16][17]
- Observation:
 - Siderophore production is indicated by the formation of a yellow-orange halo around the fungal colony against the blue background of the agar.[16] The diameter of the halo can be measured for semi-quantitative comparison.

Protocol: Isolation and Quantification of Coprogen

Methodology:

- Fungal Culture: Grow the fungus in a liquid, iron-deficient medium for several days to induce siderophore production.[18]
- Extraction: Remove the fungal biomass by filtration or centrifugation. The supernatant contains the secreted siderophores.
- Purification:
 - Pass the supernatant through an Amberlite XAD-2 resin column to adsorb the siderophores.[12]
 - Elute the siderophores and further purify them using gel permeation chromatography (e.g., Sephadex LH-20).[12]
- Identification: Analyze the purified fractions using Liquid Chromatography/High-Resolution
 Mass Spectrometry (LC/HRMS) and Nuclear Magnetic Resonance (NMR) to confirm the



presence and structure of coprogen.[1][9]

- Quantification of Iron-Binding Activity:
 - Mix purified siderophore fractions with a ferric ammonium citrate (FAC) solution in a 96well plate.[12]
 - Measure the absorbance at 450 nm over time using a spectrophotometer. An increase in absorbance indicates the formation of the ferric-coprogen complex.[12]

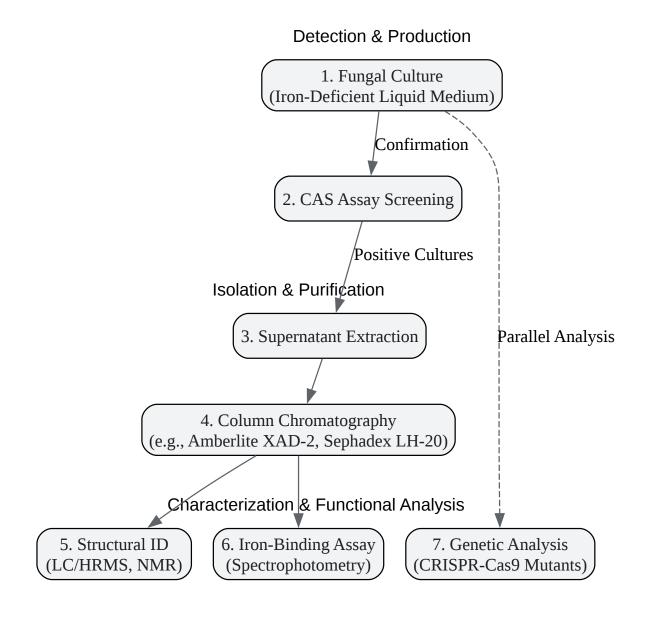
Protocol: Functional Gene Analysis via CRISPR-Cas9

To confirm the function of genes in the **coprogen** BGC, gene disruption can be performed using CRISPR-Cas9 technology, as demonstrated in P. roqueforti.[1]

General Workflow:

- Design and Synthesize gRNA: Design guide RNAs that target specific genes within the coprogen BGC (e.g., copA, copB, copE).
- Construct Transformation Vector: Clone the gRNA and Cas9 nuclease expression cassettes into a suitable fungal transformation vector.
- Fungal Transformation: Transform fungal protoplasts with the CRISPR-Cas9 vector.
- Mutant Screening: Screen the resulting transformants for the desired gene disruption using PCR and DNA sequencing.
- Phenotypic Analysis: Analyze the mutants for their inability to produce **coprogen** (via LC/HRMS) and their growth phenotype on iron-deficient media (e.g., CAS agar).[1]





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory





- 1. Molecular basis for the biosynthesis of the siderophore coprogen in the cheese-ripening fungus Penicillium roqueforti PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acquisition, Transport, and Storage of Iron by Pathogenic Fungi PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular basis for the biosynthesis of the siderophore coprogen in the cheese-ripening fungus Penicillium roqueforti PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coprogen | C35H53FeN6O13 | CID 76957149 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Genome mining and functional genomics for siderophore production in Aspergillus niger -PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coprogen Siderophore [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Transcriptional Differences Guided Discovery and Genetic Identification of Coprogen and Dimerumic Acid Siderophores in Metarhizium robertsii [frontiersin.org]
- 10. Fungal siderophore metabolism with a focus on Aspergillus fumigatus: impact on biotic interactions and potential translational applications PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the Roles of Arbuscular Mycorrhizal Fungi in Plant–Iron Homeostasis [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Determination of the molecular basis for coprogen import by Gram-negative bacteria -PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection of Siderophore Producing Microorganisms | Springer Nature Experiments [experiments.springernature.com]
- 15. dc.etsu.edu [dc.etsu.edu]
- 16. Detection and Characterization of Antibacterial Siderophores Secreted by Endophytic Fungi from Cymbidium aloifolium PMC [pmc.ncbi.nlm.nih.gov]
- 17. Siderophore Detection assay [protocols.io]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [What is the function of Coprogen in fungi?].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1513091#what-is-the-function-of-coprogen-in-fungi]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com